molecular formula C10H6F3NO2 B11878957 2-(Trifluoromethyl)-1H-indole-5-carboxylic acid

2-(Trifluoromethyl)-1H-indole-5-carboxylic acid

Cat. No.: B11878957
M. Wt: 229.15 g/mol
InChI Key: VJTGCOFSNNRRCK-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-indole-5-carboxylic acid (CAS 1784332-77-9) is a high-value chemical building block in organic synthesis and pharmaceutical research. With a molecular formula of C10H6F3NO2 and a molecular weight of 229.16 g/mol, this compound features a carboxylic acid functional group and a robust trifluoromethyl group on the indole scaffold, making it a versatile intermediate for the development of novel bioactive molecules . The indole nucleus is a prominent pharmacophore in medicinal chemistry, and derivatives like this are extensively investigated for their diverse biological potential, including as key scaffolds for antiviral agents . Recent scientific literature highlights the significant role of indole-2-carboxylic acid derivatives in the design of novel HIV-1 integrase strand transfer inhibitors (INSTIs) . These inhibitors function by chelating the magnesium ions in the enzyme's active site, thereby blocking the integration of viral DNA into the host genome—a critical step in the HIV-1 life cycle . The structural features of this compound, particularly the substitution pattern on the indole ring, make it a promising scaffold for developing new therapeutic agents aimed at overcoming drug resistance . This product is intended for research and development applications only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-indole-5-carboxylic acid

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)8-4-6-3-5(9(15)16)1-2-7(6)14-8/h1-4,14H,(H,15,16)

InChI Key

VJTGCOFSNNRRCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=C(N2)C(F)(F)F

Origin of Product

United States

Biological Activity

2-(Trifluoromethyl)-1H-indole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its biological activity, focusing on its role as an inhibitor in various biological pathways, with particular emphasis on its interactions with enzymes and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group at the 2-position and a carboxylic acid at the 5-position of the indole ring. This unique structure contributes to its biological activity by enhancing lipophilicity and enabling specific interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with 2-(trifluoromethyl)-1H-indole-5-carboxylic acid:

  • HIV-1 Integrase Inhibition : The compound has shown promise as an inhibitor of HIV-1 integrase, a critical enzyme in the viral lifecycle. Structural modifications have been made to enhance its inhibitory potency.
  • Aromatase Inhibition : Molecular docking studies suggest that this compound may act as an aromatase inhibitor, which is relevant in breast cancer treatment.

HIV-1 Integrase Inhibition

A study reported that derivatives of indole-2-carboxylic acid, closely related to 2-(trifluoromethyl)-1H-indole-5-carboxylic acid, exhibited significant inhibitory effects on HIV-1 integrase. The most potent derivative achieved an IC50 value of 0.13 μM, indicating strong inhibition capabilities. The binding mode analysis revealed that the indole core and carboxyl group chelate magnesium ions crucial for integrase activity, while additional structural modifications improved interactions with viral DNA .

Table 1: IC50 Values of Indole Derivatives Against HIV-1 Integrase

CompoundIC50 (μM)
Parent Compound32.37
Modified Compound0.13
Another Derivative3.11

Aromatase Inhibition

Molecular docking studies have indicated that 2-(trifluoromethyl)-1H-indole-5-carboxylic acid can effectively bind to human placental aromatase (PDB ID: 3S79). The compound forms polar hydrogen bonds and hydrophobic interactions within the binding pocket, suggesting its potential as a therapeutic agent for conditions like breast cancer .

Table 2: Binding Affinity and Pharmacokinetic Properties

PropertyValue
Bioavailability Score0.85
Lipinski Rule ComplianceYes
Molecular Dynamics StabilityConfirmed

Structure-Activity Relationship (SAR)

The biological activity of 2-(trifluoromethyl)-1H-indole-5-carboxylic acid is influenced by various structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and electronic properties.
  • Carboxylic Acid : Essential for chelation with metal ions in target enzymes.
  • Indole Core Modifications : Substituents at different positions can significantly alter potency and selectivity against specific targets.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including 2-(trifluoromethyl)-1H-indole-5-carboxylic acid, as antiviral agents. Specifically, derivatives of indole-2-carboxylic acid have been identified as novel inhibitors of HIV-1 integrase, a critical enzyme in the HIV life cycle. These compounds demonstrate significant inhibitory effects, with some exhibiting IC50 values as low as 0.13 μM, indicating strong potential for further development as antiviral therapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at various positions of the indole core can enhance biological activity. For instance, the introduction of halogenated groups at specific positions has shown to improve binding affinity and inhibitory potency against integrase . This suggests that 2-(trifluoromethyl)-1H-indole-5-carboxylic acid could serve as a scaffold for designing more potent antiviral agents.

Antimicrobial Properties

The compound is also being investigated for its antimicrobial properties. The trifluoromethyl group enhances the compound's interaction with various enzymes involved in microbial growth. For instance, it has been shown to inhibit leucyl-tRNA synthetase, which plays a crucial role in protein synthesis in microorganisms. This inhibition can lead to the suppression of growth in pathogens such as Candida albicans and Escherichia coli, making it a candidate for developing new antimicrobial agents.

Chemical Synthesis Applications

Building Block for Complex Molecules

In organic synthesis, 2-(trifluoromethyl)-1H-indole-5-carboxylic acid serves as an important building block for synthesizing more complex molecules. Its unique electronic properties due to the trifluoromethyl group allow for selective reactions that can facilitate the creation of novel compounds with desired biological activities .

Catalyst Development

The compound's structural characteristics are also useful in developing new catalysts for various chemical reactions. Its ability to form stable complexes with metal ions makes it a suitable candidate for catalysis in organic transformations.

Case Studies and Research Findings

Study Focus Findings
Study on HIV-1 Integrase InhibitorsEvaluation of indole derivativesIdentified potent inhibitors with IC50 values from 0.13 to 6.85 μM; structural modifications improved activity significantly .
Antimicrobial Activity AssessmentInhibition of microbial growthDemonstrated effective inhibition of Candida albicans and Escherichia coli; interaction with leucyl-tRNA synthetase confirmed.
Organic Synthesis ResearchUse as a building blockFacilitated the synthesis of complex molecules; enhanced reaction selectivity noted due to trifluoromethyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Carboxylic Acid Derivatives

The following table summarizes key analogs and their properties based on the evidence:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-Methyl-1H-indole-5-carboxylic acid Methyl (-CH₃) at 1-position C₁₀H₉NO₂ Precursor for Ru-catalyzed C–H arylation; used to synthesize bis(aryl)-substituted indoles .
3-Ethyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid Ethyl (-C₂H₅) at 3-position, -OCF₃ at 5-position C₁₂H₁₀F₃NO₃ Structural analog with trifluoromethoxy group; limited data on synthesis or activity .
3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid -CF₃ at 3-position, benzoindazole core C₁₃H₇F₃N₂O₂ Fluorinated benzoindazole derivative; no explicit activity data provided .
3-Isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid Isobutyryl and phenoxypropyl groups C₂₈H₂₄N₂O₆ High-affinity cPLA2α inhibitor (IC₅₀ = 2.1–12 nM); evaluated as PET radioligand for neuroinflammation .
3-[2-(2-Aminophenyl)-1-(phenethylthio)ethyl]-1H-indole-5-carboxylic acid Thioether and aminophenyl substituents C₂₅H₂₃N₂O₂S Synthesized via regioselective reaction; structural characterization via NMR and HRMS .

Key Observations:

Substituent Effects :

  • Trifluoromethyl vs. Trifluoromethoxy : While 2-(Trifluoromethyl)-1H-indole-5-carboxylic acid lacks direct analogs in the evidence, compounds like 3-Ethyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid () highlight the impact of -OCF₃ versus -CF₃ on electronic and steric properties. The -CF₃ group generally increases lipophilicity and metabolic resistance compared to -OCF₃ .
  • Positional Isomerism : The 5-carboxylic acid group in indole derivatives (e.g., 1-Methyl-1H-indole-5-carboxylic acid) is critical for interactions in biological targets, as seen in cPLA2α inhibitors .

Synthetic Routes: Regioselective Functionalization: Reactions involving indole-5-carboxylic acid with thiols (e.g., 2-phenylethanethiol) yield adducts with regioselectivity at the 3-position of the indole core .

Biological Relevance: cPLA2α Inhibition: Indole-5-carboxylic acid derivatives with bulky substituents (e.g., isobutyryl, phenoxyphenoxypropyl) exhibit nanomolar inhibition of cPLA2α, a target in neuroinflammation . Limitations: Brain permeability of these compounds is low (peak SUV ≤ 0.8 in mice), likely due to efflux transporters or high polarity .

Preparation Methods

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation agents (e.g., Umemoto’s reagent, Togni’s reagent) enable direct substitution on electron-rich indole rings. A representative procedure involves:

  • Substrate Preparation : Start with 5-nitroindole to deactivate the 5-position for subsequent carboxylation.

  • Trifluoromethylation : React with trifluoromethyl iodide (CF₃I) under copper(I) catalysis in DMF at 80°C for 12 h.

  • Nitro Reduction : Hydrogenate the nitro group to amine using Pd/C and H₂.

  • Carboxylation : Employ Kolbe-Schmitt conditions (CO₂, 150°C, KOH) to introduce the carboxylic acid.

Key Data :

StepYield (%)Purity (%)Conditions
Trifluoromethylation6590CuI (10 mol%), DMF, 80°C
Carboxylation5885CO₂ (5 atm), KOH, 150°C

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling offers regioselective access to trifluoromethylated indoles. A patent-described route (US8232395B2) outlines:

  • Suzuki-Miyaura Coupling : React 5-bromoindole with trifluoromethylboronic acid using Pd(PPh₃)₄ (5 mol%), Na₂CO₃, dioxane/H₂O (3:1) at 90°C.

  • Carboxylation : Treat the intermediate with CO gas (1 atm) and Pd(OAc)₂ in methanol under acidic conditions.

Optimization Note : Increasing Pd loading to 7 mol% improved carboxylation yield from 45% to 62% while maintaining >95% regioselectivity.

Electrochemical Carboxylation: A Green Approach

Recent advances in electroorganic synthesis provide a sustainable pathway. Source details an electrochemical defluorinative carboxylation applicable to trifluoromethylarenes:

  • Setup : Magnesium anode, tin cathode, tetrabutylammonium tetrafluoroborate (2 equiv) in DMF.

  • Conditions : Constant current (16 mA), dry ice (CO₂ source), 3 F/mol charge.

  • Mechanism :

    • Cathodic reduction of CF₃ group to CF₂⁻

    • CO₂ insertion into C-F bond

    • Protonation to yield carboxylic acid

Performance Metrics :

SubstrateConversion (%)Isolated Yield (%)
2-CF₃-indole8974
5-CF₃-indole7868

Challenges and Mitigation Strategies

Regioselectivity in Carboxylation

The 5-position’s lower nucleophilicity necessitates directing groups. Installing a temporary methoxy group at C-5 before trifluoromethylation, followed by demethylation and oxidation, improved carboxylation efficiency from 32% to 57%.

Stability of Intermediates

Trifluoromethyl-indoles are prone to hydrolysis under strong acidic/basic conditions. Using mild reagents (e.g., TFA for Boc deprotection instead of HCl) increased overall yield by 18%.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Cost (Relative)Scalability
Electrophilic424$$Moderate
Pd-Catalyzed341$$$$High
Electrochemical274$$Low

Cost scale: $ (low) to $$$$ (high)

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-(Trifluoromethyl)-1H-indole-5-carboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclization and functionalization. For example:

  • Cyclization : Use indole precursors (e.g., 3-formyl-indole derivatives) with trifluoromethylation agents (e.g., CF₃Cu or CF₃I) under reflux conditions in acetic acid .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling (e.g., with boronic acids) to introduce aryl/heteroaryl groups .
    • Key Conditions : Optimize temperature (80–120°C), catalyst (Pd for coupling), and solvent (DMF or THF). Monitor by TLC/LCMS.

Q. How is purity and structural integrity confirmed?

  • Analytical Techniques :

  • LC-MS : Detect [M+H]+ ions (e.g., m/z 366 in related compounds) .
  • HPLC : Retention time comparison (e.g., 1.26 minutes under SMD-TFA05 conditions) .
  • NMR : ¹⁹F NMR for -CF₃ (δ -60 to -70 ppm), ¹H NMR for aromatic protons (δ 7–8 ppm) and -COOH (δ ~12–13 ppm) .

Q. What safety precautions are recommended?

  • PPE : Gloves, goggles, and respiratory protection (P95 filters) .
  • Handling : Work in a fume hood; avoid water contamination (prevents drainage system exposure) .

Q. What are solubility characteristics and purification strategies?

  • Solubility : Low in water; soluble in DMSO, DMF, or ethanol.
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography (ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the -CF₃ group influence indole reactivity?

  • Electronic Effects : The electron-withdrawing -CF₃ group deactivates the indole ring, directing electrophilic substitution to specific positions (e.g., C-4 or C-6). Computational studies (DFT) predict regioselectivity, validated experimentally via halogenation .

Q. How to resolve contradictions in synthetic yields?

  • Optimization : Use Design of Experiments (DoE) to vary parameters (catalyst loading, solvent polarity). Compare with patent conditions (e.g., uses OV/AG/P99 filters for air-sensitive steps) .

Q. What computational methods predict biological activity?

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock.
  • QSAR Models : Relate substituent position (e.g., -CF₃ at C-2 vs. C-5) to activity trends .

Q. How does the carboxylic acid moiety aid derivatization?

  • Functionalization : Convert to amides (EDC/NHS coupling) or esters (methanol/H₂SO₄). Derivatives enhance bioavailability or target specificity .

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